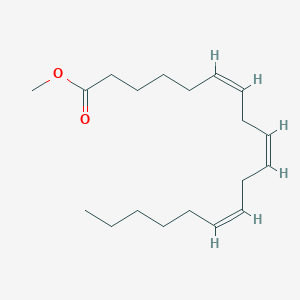

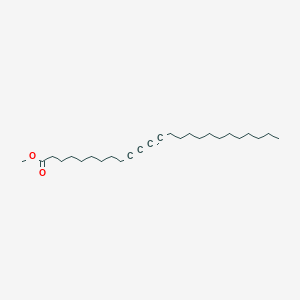

Methyl gamma-linolenate

Overview

Description

Methyl gamma-linolenate is a fatty acid methyl ester obtained from the formal condensation of methanol and gamma-linolenic acid . It has a role as a bacterial metabolite, an apoptosis inducer, an antineoplastic agent, and an antibacterial agent . It is functionally related to gamma-linolenic acid .

Synthesis Analysis

This compound was isolated from the Spirulina platensis by flash chromatography system . The percentage yield is found to be 71%, which is a very good yield in comparison to other conventional methods .

Molecular Structure Analysis

The isolated this compound was characterized by IR, 1H NMR, 13C NMR, and mass spectral analysis, and the data were consistent with the structure .

Chemical Reactions Analysis

This compound is synthesized from linolenate by Δ6 desaturase enzymes .

Physical And Chemical Properties Analysis

This compound is a fatty acid methyl ester . It is functionally related to gamma-linolenic acid .

Scientific Research Applications

Metabolic Pathway Studies

Methyl gamma-linolenate plays a significant role in the metabolic pathways of fatty acids. It has been identified as an intermediate in the conversion of linoleic acid to arachidonic acid, which is crucial for maintaining cellular functions (Mead & Howton, 1957).

Cancer Research

Research has demonstrated the selective anti-tumor properties of gamma linolenic acid, a component of this compound, especially in its efficacy against ER+ MCF-7 cells in breast cancer. This compound induces apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment (Roy et al., 2020).

Genotoxicity and Chromosomal Damage

Studies have shown that this compound can mitigate the genotoxic effects of certain harmful agents like methyl mercury chloride, reducing the frequency of chromosomal aberrations and sister chromatid exchanges (Bala, Sridevi, & Rao, 1993).

Isolation and Cytotoxic Screening

The isolation of this compound from sources like Spirulina platensis and its subsequent in-vitro cytotoxic screening has shown potent effects against human lung carcinoma cell lines. This highlights its potential for future cancer therapies (Jubie, Dhanabal, & Chaitanya, 2015).

Microemulsion Systems

Research into microemulsion systems for gamma-linolenic acid methyl ester suggests potential for parenteral delivery without chemical modification. This could be significant for the pharmaceutical delivery of this compound (Li, Gao, Hou, & Yu, 2016).

Platelet Function Studies

Methyl esters of gamma-linolenate have been studied for their effects on blood platelet function, showing potential as inhibitors of adenosine diphosphate-induced platelet aggregation. This could have implications for disorders related to platelet aggregation (Sim & McCraw, 1977).

Fatty Acid Composition in Diets

The inclusion of this compound in diets has been observed to affect the fatty acid composition of lipids in rat plasma, particularly increasing the levels of arachidonic acid in cholesterol esters and total phospholipids. This could have implications for dietary interventions and nutritional science (Larking & Nye, 1975).

Inflammatory Processes

Gamma-linolenic acid, a component of this compound, has been studied for its role in inflammatory processes, with mixed results in clinical studies. Understanding its metabolic and genetic factors can clarify its effectiveness in treating inflammatory conditions (Sergeant, Rahbar, & Chilton, 2016).

Mechanism of Action

Target of Action

Methyl gamma-linolenate primarily targets cells in the human body, particularly cancer cells . It has been found to have an apoptosis-inducing effect against human lung carcinoma A-549 cell lines .

Mode of Action

This compound interacts with its targets by inducing apoptosis, a process of programmed cell death . This interaction results in the death of cancer cells, thereby inhibiting the proliferation of neoplasms .

Biochemical Pathways

This compound is involved in the biosynthesis and conversion of fatty acids . It plays a crucial role in the regulation of lipid profiles in cells, impacting cellular functions . The compound is also involved in the enzymatic pathways of desaturase and elongase enzymes .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in targeted cells . This leads to the death of these cells, particularly in the case of cancer cells . It also has an antibacterial effect , making it a potential agent against bacterial infections.

Safety and Hazards

Methyl gamma-linolenate should be kept away from food, drink, and animal feeding stuffs . It is recommended not to eat, drink, or smoke when using this product . Contaminated clothing and gloves should be removed and washed, including the inside, before re-use . Hands should be washed before breaks and after work .

Biochemical Analysis

Biochemical Properties

In biochemical research, Methyl gamma-linolenate is particularly valued for its role in investigating the enzymatic pathways involved in the biosynthesis and conversion of fatty acids . This includes studies on desaturase and elongase enzymes, which are crucial for understanding the regulation of lipid profiles in cells and the impact of these interactions .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to have an apoptosis-inducing effect against human lung carcinoma A-549 cell lines . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been shown to inhibit ADP-induced blood platelet aggregation and induce apoptosis . These effects are likely due to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

methyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRWATCOFCPIBM-JPFHKJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901344802 | |

| Record name | gamma.-Linolenic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16326-32-2 | |

| Record name | Methyl gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016326322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma.-Linolenic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)

![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)